4-methoxy-N-(2,2,2-trifluoroethyl)benzamide
Description
4-Methoxy-N-(2,2,2-trifluoroethyl)benzamide is a benzamide derivative characterized by a methoxy group at the para position of the benzene ring and a 2,2,2-trifluoroethylamine substituent on the amide nitrogen. The trifluoroethyl group enhances lipophilicity and metabolic stability due to the electron-withdrawing nature of fluorine atoms, while the methoxy group contributes to electronic effects on the aromatic ring, influencing binding affinity in biological systems . This compound is typically synthesized via coupling reactions between 4-methoxybenzoic acid derivatives and 2,2,2-trifluoroethylamine under activating conditions (e.g., using carbodiimides or phosphonium reagents) . Its structural features make it a candidate for pharmacological studies, particularly in kinase inhibition or antimicrobial applications .
Properties
IUPAC Name |
4-methoxy-N-(2,2,2-trifluoroethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-16-8-4-2-7(3-5-8)9(15)14-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISASZRKHRGEDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 2,2,2-trifluoroethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxy-N-(2,2,2-trifluoroethyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound with diverse applications in scientific research, including its use as a building block in organic synthesis and in the study of potential biological activities. It has a molecular formula of CHFNO and is characterized by a methoxy group (-OCH₃), a trifluoroethyl group (-CF₃), and an amide group (-CONH).
Scientific Research Applications
- Chemistry It serves as a fundamental building block in the synthesis of complex organic molecules.
- Biology The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding. Its trifluoroethyl group enhances lipophilicity, facilitating its passage through biological membranes, while the amide group can form hydrogen bonds with target proteins, potentially inhibiting their activity.
- Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
- Industry It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's lipophilicity, aiding its passage through biological membranes, and the amide group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Enzyme Inhibition and Receptor Binding
Research indicates that this compound exhibits potential enzyme inhibition properties and is investigated for its ability to inhibit various enzymes and modulate receptor activities. The precise pathways and molecular targets involved in its action are still under investigation but are crucial for understanding its therapeutic potential.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzoic acid with 2,2,2-trifluoroethylamine, often facilitated by a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC). The process is conducted under controlled conditions at room temperature or slightly elevated temperatures to ensure complete conversion. In industrial settings, automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes. The amide group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions on the Benzamide Core
Key Insights :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoroethyl group (CF₃CH₂) increases resistance to oxidative metabolism compared to methylphenyl groups .
- Amino vs. Methoxy Substituents: The 4-amino derivative (NH₂) exhibits higher solubility in aqueous media due to hydrogen bonding, whereas the methoxy group (OCH₃) enhances aromatic π-stacking in hydrophobic environments .
Heterocyclic and Complex Substituents
Key Insights :
- Heterocyclic Additions: Thienopyrimidine (8b) and triazolopyridazine (12) derivatives exhibit improved antimicrobial or kinase inhibitory activities due to extended π-systems and hydrogen-bonding capabilities .
- Trifluoromethoxy Groups: The CF₃O substituent in 3,4,5-trimethoxy derivatives enhances blood-brain barrier permeability compared to non-fluorinated analogs .
Key Insights :
- Trifluoroethyl vs. Trifluoroethoxy : The trifluoroethyl group (CF₃CH₂) in the target compound confers higher metabolic stability than the trifluoroethoxy (CF₃CH₂O) group in compound VII, which undergoes faster phase II metabolism .
- Nitro Group Limitations : The nitro-substituted analog (4MNB) shows reduced stability due to susceptibility to enzymatic reduction, limiting its therapeutic utility .
Biological Activity
4-Methoxy-N-(2,2,2-trifluoroethyl)benzamide is an organic compound characterized by a methoxy group attached to a benzene ring, a trifluoroethyl group, and an amide functional group. Its molecular formula is CHFNO. The unique combination of these functional groups contributes to its distinct chemical properties and potential biological activities.
Chemical Structure
- Molecular Formula : CHFNO
- Functional Groups :
- Methoxy group (-OCH₃)
- Trifluoroethyl group (-CF₃)
- Amide group (-CONH)
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The trifluoroethyl group's lipophilicity enhances the compound's ability to penetrate biological membranes, while the amide moiety allows for hydrogen bonding with target proteins. This interaction may lead to the inhibition of enzyme activity or modulation of receptor binding capabilities.
Enzyme Inhibition and Receptor Binding
Research indicates that this compound exhibits potential enzyme inhibition properties. It is being investigated for its ability to inhibit various enzymes and modulate receptor activities. The precise pathways and molecular targets involved in its action are still under investigation but are crucial for understanding its therapeutic potential.
Comparative Biological Activity
A comparative analysis with other similar compounds suggests that structural modifications can significantly impact biological efficacy. For instance, derivatives of benzamide have shown varying degrees of activity against viral infections such as HBV (Hepatitis B Virus) and HIV . The structural features that enhance or diminish activity include:
- Substituents on the benzene ring
- Variations in the amide linkage
Case Studies and Experimental Data
Several studies have explored the biological activities of compounds related to this compound:
- Antiviral Activity : Research has shown that N-phenylbenzamide derivatives exhibit broad-spectrum antiviral effects against viruses like HIV-1 and HCV by increasing intracellular levels of APOBEC3G, which inhibits viral replication .
- Enzyme Inhibition : A study highlighted that modifications in the benzamide structure can lead to enhanced potency as allosteric modulators for specific receptors like MrgX1. Although some modifications led to inactive compounds, others showed significant improvements in activity .
- Pharmacokinetics : The pharmacokinetic profiles of similar compounds indicate that lipophilicity plays a critical role in absorption and distribution within biological systems. Compounds with higher lipophilicity tend to have better membrane permeability but may also face challenges related to metabolic stability .
Data Table: Biological Activity Comparison
| Compound | Activity Type | Key Findings |
|---|---|---|
| This compound | Enzyme Inhibition | Potential for inhibiting specific enzymes |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Antiviral | Effective against HBV; increases A3G levels |
| 2-sulfonamidebenzamides | Allosteric Modulation | Identified as selective modulators for MrgX1 |
Q & A
Q. What are the common synthetic routes for 4-methoxy-N-(2,2,2-trifluoroethyl)benzamide, and how do reaction conditions influence yield?
Answer: The synthesis typically involves a multi-step sequence:
Amide bond formation : Reacting 4-methoxybenzoic acid with 2,2,2-trifluoroethylamine using coupling agents like EDCI/HOBt in dichloromethane under inert conditions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.
Key variables :
- Temperature : Excess heat during coupling may lead to decomposition; maintaining 0–25°C optimizes yield.
- Catalyst selection : Use of DMAP accelerates acylation in some protocols .
Yield optimization : Pre-activation of the carboxylic acid (e.g., as an acid chloride) enhances reactivity with the amine, reducing side products .
Q. What spectroscopic techniques are used to characterize this compound, and what key peaks confirm its structure?
Answer:
- 1H NMR :
- Methoxy group singlet at δ ~3.8 ppm.
- Trifluoroethyl group: –CF3 protons split into a quartet (δ ~3.5–4.0 ppm, J = 8–10 Hz) .
- 13C NMR :
–CF3 carbon at δ ~125 ppm (q, J = 280 Hz), carbonyl (C=O) at δ ~165 ppm . - ESI-MS : Molecular ion peak [M+H]+ matches theoretical mass (e.g., 276.1 for C11H11F3NO2) .
- IR : Stretching vibrations for amide (N–H: ~3300 cm⁻¹; C=O: ~1650 cm⁻¹) .
Q. What preliminary biological assays are recommended to screen this compound for activity?
Answer:
- Antimicrobial : Broth microdilution (MIC determination) against Gram+/– bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., PI3Kα/mTOR) to identify mechanism-of-action .
Advanced Research Questions
Q. How does the trifluoroethyl group influence pharmacokinetic properties, and how can this be leveraged in drug design?
Answer: The –CF3 group:
- Enhances lipophilicity : Increases logP by ~0.5–1 unit, improving membrane permeability (calculated via ClogP) .
- Metabolic stability : Resists oxidative degradation (C–F bonds are less prone to CYP450 metabolism) .
- Electron-withdrawing effects : Polarizes the amide bond, potentially altering target binding (e.g., hydrogen-bonding with kinase active sites) .
Design strategy : Pair with hydrophilic moieties (e.g., morpholine) to balance solubility and permeability .
Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data across analogs?
Answer:
- Systematic substitution : Compare analogs with variations in:
- Methoxy position (e.g., 3- vs. 4-methoxy).
- Trifluoroethyl vs. ethyl/benzyl groups .
- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with IC50 values .
- Crystallography : Resolve binding modes of active/inactive analogs (e.g., X-ray structures with target proteins) .
Q. What strategies mitigate mutagenicity risks identified in Ames testing for analogs?
Answer:
- Structural modifications : Replace mutagenic moieties (e.g., anomeric amides) with bioisosteres like pyridyl or thiazole rings .
- Prodrug design : Mask reactive groups (e.g., convert free amines to carbamates) to reduce direct DNA interaction .
- In silico screening : Tools like Derek Nexus predict mutagenicity hotspots early in development .
Q. How can conflicting data on enzymatic inhibition (e.g., PI3Kα vs. mTOR) be resolved experimentally?
Answer:
- Selectivity profiling :
- Kinase panel assays : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cellular target engagement : Use techniques like CETSA (Cellular Thermal Shift Assay) to confirm binding in vivo .
- Mechanistic studies :
- ATP-competitive vs. allosteric inhibition : Perform kinetic assays (e.g., varying ATP concentrations) .
Q. What analytical methods validate purity for in vivo studies, and how are batch inconsistencies addressed?
Answer:
- HPLC : Use C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) with UV detection at 254 nm; ≥95% purity required .
- Elemental analysis : Confirm C/H/N/F ratios within ±0.4% of theoretical values .
- Batch standardization : Strict control of reaction time, temperature, and solvent ratios via DoE (Design of Experiments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
